molecular formula C13H10N4O5 B12472815 2-amino-3,5-dinitro-N-phenylbenzamide

2-amino-3,5-dinitro-N-phenylbenzamide

Cat. No.: B12472815
M. Wt: 302.24 g/mol
InChI Key: UMABJSWDXWIDNA-UHFFFAOYSA-N
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Description

2-amino-3,5-dinitro-N-phenylbenzamide is an organic compound characterized by the presence of amino, nitro, and phenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,5-dinitro-N-phenylbenzamide typically involves the nitration of a precursor compound followed by amination and subsequent coupling reactionsThe final step involves the coupling of the amino-nitro derivative with a phenyl group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-3,5-dinitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-amino-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,5-dinitro-N,N-diphenylbenzamide
  • 3-amino-N-phenylbenzamide
  • N-phenylbenzamide

Uniqueness

2-amino-3,5-dinitro-N-phenylbenzamide is unique due to the presence of both amino and nitro groups on the benzamide core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

2-amino-3,5-dinitro-N-phenylbenzamide

InChI

InChI=1S/C13H10N4O5/c14-12-10(13(18)15-8-4-2-1-3-5-8)6-9(16(19)20)7-11(12)17(21)22/h1-7H,14H2,(H,15,18)

InChI Key

UMABJSWDXWIDNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N

Origin of Product

United States

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